molecular formula C20H19N3OS B3844405 2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide

2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide

Cat. No. B3844405
M. Wt: 349.5 g/mol
InChI Key: QIZIAFGIOMEBSW-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinolines are structurally similar to quinolines but have a different arrangement of atoms . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .


Synthesis Analysis

Isoquinolines can be synthesized through various methods. For example, the Pomeranz-Fritsch reaction involves the cyclization of aromatic aldehydes and aminoacetal under acidic conditions . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .


Molecular Structure Analysis

The compound contains an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The “2,2-dimethyl-2,3-dihydrobenzo[f]” part suggests that there are two methyl groups attached to the second carbon of the isoquinoline . The “N-1,3-thiazol-2-ylacetamide” part indicates the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the functional groups present in its structure. For instance, the amide group (-CONH2) could undergo hydrolysis, and the thiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of polar functional groups like the amide could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-malarial, and other drug-like properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions could involve exploring the biological activities of this compound and its derivatives, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(2Z)-2-(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-20(2)12-16-14-6-4-3-5-13(14)7-8-15(16)17(23-20)11-18(24)22-19-21-9-10-25-19/h3-11,23H,12H2,1-2H3,(H,21,22,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZIAFGIOMEBSW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=CC(=O)NC4=NC=CS4)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)/C(=C/C(=O)NC4=NC=CS4)/N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide

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